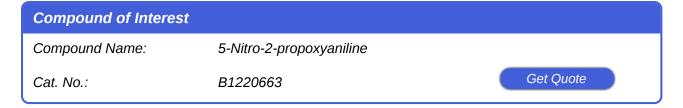


Spectroscopic and Synthetic Profile of 5-Nitro-2propoxyaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **5-Nitro-2-propoxyaniline** (CAS No: 553-79-7), a synthetic aromatic compound. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to offer a valuable resource for identification, characterization, and further research.

Chemical and Physical Properties

5-Nitro-2-propoxyaniline is an orange solid with a molecular formula of $C_9H_{12}N_2O_3$ and a molecular weight of 196.20 g/mol .[1] It is characterized by the presence of a nitro group at position 5 and a propoxy group at position 2 of an aniline core. The compound is only slightly soluble in water.[2]

Property	Value	Reference
Molecular Formula	C9H12N2O3	[1]
Molecular Weight	196.20 g/mol	[1][3]
Appearance	Orange solid	[2][3]
Melting Point	49 °C	[1]
Solubility in Water	Slightly soluble	[2]



Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Nitro-2-propoxyaniline**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data indicates a molecular ion peak corresponding to the molecular weight of the compound. The major fragmentation peaks are summarized below.

m/z	Interpretation
196	[M] ⁺ (Molecular Ion)
154	[M - C ₃ H ₆] ⁺
108	[M - C ₃ H ₆ - NO ₂] ⁺

Data sourced from the NIST Mass Spectrometry Data Center as cited in PubChem.[1]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum with a full peak list is not readily available in the public domain, the key characteristic absorption bands can be predicted based on the functional groups present in the molecule.



Wavenumber (cm ⁻¹)	Vibration Functional Group		
~3400-3300	N-H Stretch	Primary Amine	
~3100-3000	C-H Stretch	Aromatic	
~2970-2870	C-H Stretch	Aliphatic (Propoxy group)	
~1620-1580	C=C Stretch	Aromatic Ring	
~1530-1500	N-O Asymmetric Stretch	Nitro Group	
~1350-1330	N-O Symmetric Stretch	Nitro Group	
~1250	C-O Stretch	Aryl Ether	
~1200-1000	C-N Stretch	Aromatic Amine	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **5-Nitro-2-propoxyaniline** are not widely available. The following tables provide predicted chemical shifts. These predictions are based on computational models and should be used as a guide for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.5	m	2H	Aromatic Protons (H-4, H-6)
~6.8 - 6.6	d	1H	Aromatic Proton (H-3)
~4.8	br s	2H	-NH2
~3.9	t	2H	-OCH ₂ -
~1.8	sextet	2H	-CH₂-CH₃
~1.0	t	3H	-СНз



¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~150	C-2
~145	C-5
~138	C-1
~118	C-6
~115	C-4
~108	C-3
~70	-OCH₂-
~22	-CH ₂ -CH ₃
~10	-CH₃

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **5-Nitro-2-propoxyaniline** are not explicitly available in the searched literature. However, standardized methodologies for compounds of this nature are provided below.

Synthesis

The original synthesis of **5-Nitro-2-propoxyaniline** was reported by Verkade et al. in 1946.[3] [4] While the specific details of this procedure could not be retrieved, a plausible synthetic route involves the nitration of 2-propoxyaniline.

General Protocol for Nitration of an Activated Aromatic Ring:

Dissolution: Dissolve 2-propoxyaniline in a suitable solvent, such as concentrated sulfuric
acid, at a low temperature (e.g., 0-5 °C) in a reaction flask equipped with a stirrer and a
dropping funnel.



- Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while maintaining a low temperature.
- Addition: Add the nitrating mixture dropwise to the solution of 2-propoxyaniline, ensuring the temperature remains low to control the reaction and prevent over-nitration.
- Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.
- Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
- Isolation and Purification: Collect the solid product by filtration, wash it with cold water to remove residual acid, and then purify it by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified 5-Nitro-2-propoxyaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction.
- Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid
sample directly on the ATR crystal.



- Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

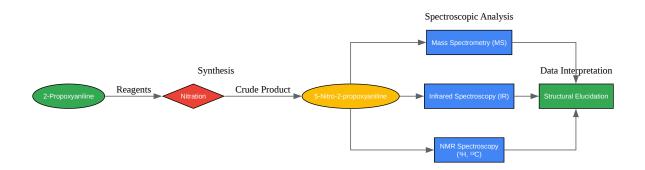
Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to generate the molecular ion and fragment ions.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.
- Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-Nitro-2-propoxyaniline**.





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Caption: Workflow for the synthesis and spectroscopic analysis of **5-Nitro-2-propoxyaniline**.

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